molecular formula C28H33NO10 B072629 Rhodomycin B CAS No. 1404-52-0

Rhodomycin B

Cat. No. B072629
CAS RN: 1404-52-0
M. Wt: 543.6 g/mol
InChI Key: HINUXGZHCXYZMB-DJNFHWKQSA-N
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Description

Rhodomycin B is a natural product that belongs to the anthracycline family of antibiotics. It was first isolated from Streptomyces griseoviridis in 1981. Rhodomycin B is known for its potent antibacterial and antitumor activities. It has been extensively studied for its mechanism of action and its potential applications in scientific research.

Scientific Research Applications

Antibacterial and Anticancer Properties

Rhodomycin B, identified in studies involving Streptomyces purpurascens, has been found to exhibit significant antibacterial activity, particularly against Gram-positive bacteria. It has been established as a potent compound with low minimum inhibitory concentrations (MIC) against Bacillus subtilis. Its analogues also demonstrate cytotoxic effects against cancer cell lines like HeLa, indicating its potential in anticancer applications (Holkar et al., 2013).

Molecular Basis of Action

Research focusing on the molecular basis of Rhodomycin B's action reveals its interactions with bacterial transcription termination factors. It has been observed to inhibit transcription in bacteria, disrupting essential cellular processes and leading to bacterial death. This makes Rhodomycin B a candidate for developing new antibiotics, especially against drug-resistant bacteria (Kohn & Widger, 2005).

Biosynthesis and Bioconversion

Studies have also delved into the biosynthesis of Rhodomycin B, particularly in Streptomyces species. The bioconversion process involves multiple genes and enzymatic reactions that produce Rhodomycin B and its derivatives, providing insights into the complex biosynthetic pathways of such antibiotics (박성희 et al., 2008).

Structural Analysis

There's also research that examines the crystal structure of enzymes involved in the biosynthesis of Rhodomycin B. These studies provide a molecular understanding of the mechanisms by which these enzymes function, leading to the production of Rhodomycin B and its analogues (Jansson et al., 2003).

Therapeutic Potential and Mechanisms

In addition, there's significant interest in exploring the therapeutic potential of Rhodomycin B and its derivatives. Studies focus on their cytotoxic activities against various cancer cell lines, suggesting potential applications in cancer therapy (Algiannis et al., 2002). This area of research is critical in understanding how Rhodomycin B can be developed and utilized in medical treatments.

properties

CAS RN

1404-52-0

Product Name

Rhodomycin B

Molecular Formula

C28H33NO10

Molecular Weight

543.6 g/mol

IUPAC Name

(7S,9R,10R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C28H33NO10/c1-5-28(37)10-15(39-16-9-13(29(3)4)22(31)11(2)38-16)18-21(27(28)36)26(35)19-20(25(18)34)24(33)17-12(23(19)32)7-6-8-14(17)30/h6-8,11,13,15-16,22,27,30-31,34-37H,5,9-10H2,1-4H3/t11-,13-,15-,16-,22+,27+,28+/m0/s1

InChI Key

HINUXGZHCXYZMB-DJNFHWKQSA-N

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C([C@H]1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N(C)C)O

SMILES

CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N(C)C)O

Canonical SMILES

CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N(C)C)O

Other CAS RN

1404-52-0

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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